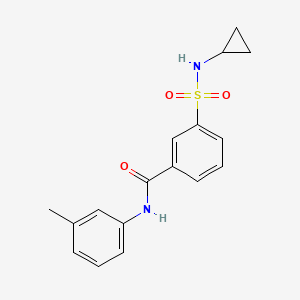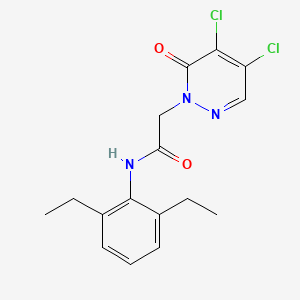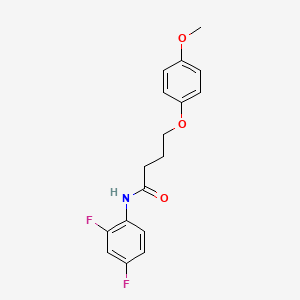
3-(cyclopropylsulfamoyl)-N-(3-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(cyclopropylsulfamoyl)-N-(3-methylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is a member of the sulfonamide class of compounds, which are known for their ability to inhibit the activity of certain enzymes and proteins in the body. In
Mechanism of Action
The mechanism of action of 3-(cyclopropylsulfamoyl)-N-(3-methylphenyl)benzamide involves the inhibition of certain enzymes and proteins in the body. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. By inhibiting the activity of CA IX, 3-(cyclopropylsulfamoyl)-N-(3-methylphenyl)benzamide can potentially inhibit the growth and spread of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(cyclopropylsulfamoyl)-N-(3-methylphenyl)benzamide have been studied extensively in various experimental models. This compound has been shown to inhibit the growth and spread of cancer cells in vitro and in vivo, which makes it a potential candidate for the development of anticancer drugs. Additionally, 3-(cyclopropylsulfamoyl)-N-(3-methylphenyl)benzamide has been shown to have anti-inflammatory and antidiabetic effects, which further expands its potential applications in the field of medicine.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(cyclopropylsulfamoyl)-N-(3-methylphenyl)benzamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins in the body. This makes it a useful tool for studying the role of these enzymes and proteins in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental models.
Future Directions
There are several future directions for research on 3-(cyclopropylsulfamoyl)-N-(3-methylphenyl)benzamide. One area of research is the development of more potent and selective inhibitors of CA IX, which could potentially lead to the development of more effective anticancer drugs. Additionally, further research is needed to explore the potential applications of this compound in the treatment of other diseases such as diabetes and inflammation. Finally, more research is needed to understand the potential toxicity of this compound and its effects on various biological systems.
Synthesis Methods
The synthesis method of 3-(cyclopropylsulfamoyl)-N-(3-methylphenyl)benzamide involves the reaction of 3-methylbenzoic acid with cyclopropylsulfamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using chromatography techniques to obtain pure 3-(cyclopropylsulfamoyl)-N-(3-methylphenyl)benzamide.
Scientific Research Applications
3-(cyclopropylsulfamoyl)-N-(3-methylphenyl)benzamide has been studied extensively for its potential applications in the field of medicine. This compound has been shown to inhibit the activity of certain enzymes and proteins in the body, which makes it a potential candidate for the treatment of various diseases such as cancer, diabetes, and inflammation.
properties
IUPAC Name |
3-(cyclopropylsulfamoyl)-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12-4-2-6-15(10-12)18-17(20)13-5-3-7-16(11-13)23(21,22)19-14-8-9-14/h2-7,10-11,14,19H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHIUHDNKFEIPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyclopropylsulfamoyl)-N-(3-methylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480362.png)
![3H-benzimidazol-5-yl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480392.png)

![2-(4-methoxyphenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7480403.png)
![3-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide](/img/structure/B7480408.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7480410.png)
![2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480417.png)
![2-(2-methoxyphenoxy)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7480423.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide](/img/structure/B7480434.png)


![1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480463.png)
